molecular formula C14H21NO B7860822 2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine

Cat. No.: B7860822
M. Wt: 219.32 g/mol
InChI Key: RUHGNKOEERHQIP-UHFFFAOYSA-N
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Description

2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine is an organic compound that features a phenyl group attached to an ethanamine backbone, which is further substituted with a tetrahydro-2H-pyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves the reaction of 2-phenylethylamine with tetrahydro-2H-pyran-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-((tetrahydro-2H-pyran-4-yl)methyl)ethanamine is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-4-ylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-4-13(5-3-1)6-9-15-12-14-7-10-16-11-8-14/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHGNKOEERHQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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